![molecular formula C13H18O3 B2402037 [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol CAS No. 20061-24-9](/img/structure/B2402037.png)

[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

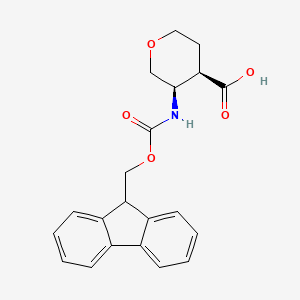

“[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 20061-24-9 . It has a molecular weight of 222.28 . The IUPAC name for this compound is (3-(benzyloxy)cyclobutane-1,1-diyl)dimethanol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18O3/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 222.28 . More specific physical and chemical properties are not available in the sources I have access to.Scientific Research Applications

Synthesis and Characterization

The hetero bicyclic compound 5-(hydroxymethyl)-1,2-diphenyl-3,7-dioxa-8-aza-bicyclo [3.2.octan-2-ol, synthesized from a reaction involving benzil and tris (hydroxymethyl) aminomethane in methanol, showcases the application of similar compounds in the preparation of zinc nanoparticles. This compound was used as a reducing and stabilizing agent, demonstrating the potential of [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol derivatives in material science (Pushpanathan & Kumar, 2014).

Catalytic Applications

The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand illustrates the catalytic potential of similar compounds. This specific ligand, synthesized through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition, forms a stable complex with CuCl and catalyzes the Huisgen 1,3-dipolar cycloaddition, underlining the versatility of benzyloxy compounds in organic synthesis (Ozcubukcu et al., 2009).

Molecular Structure and Reactivity

In a study focusing on the template effects of alkali and alkaline earth cations, the significant catalytic abilities of different cations were discussed. This research, which dealt with compounds similar to this compound, highlights the importance of molecular structure and reactivity in the formation of macrocyclic polydentate ligands (Ercolani, Mandolini, & Masci, 1981).

Green Chemistry and Synthesis

Photo-reorganization of specific compounds in methanol under UV light led to the formation of angular pentacyclic compounds, demonstrating an environmentally friendly synthesis method. This study suggests that compounds with benzyloxy groups, similar to this compound, can be used in green chemistry applications (Dalal et al., 2017).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, this compound-like compounds are used in the synthesis of precursors for carbocyclic nucleosides. The stereocontrolled synthesis of such compounds demonstrates their utility in creating complex molecular architectures necessary for drug development (Chang et al., 1994).

Photochemistry

The photochemistry of 1-alkoxy- and 1-(benzyloxy)-9,10-anthraquinones in methanol, which are structurally related to this compound, shows a delta-hydrogen atom abstraction process. This study contributes to the understanding of photochemical reactions involving benzyloxy compounds (Blankespoor et al., 1991).

Properties

IUPAC Name |

[1-(hydroxymethyl)-3-phenylmethoxycyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJZDQYKCAUMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)CO)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2401958.png)

![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)

![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)

![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)